molecular formula C14H19FN4 B6447811 5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2549011-34-7

5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No. B6447811
CAS RN: 2549011-34-7
M. Wt: 262.33 g/mol
InChI Key: ZOCNXDNBWWIQPY-UHFFFAOYSA-N
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Description

The compound “5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a fluoro group attached to it. The octahydrocyclopenta[c]pyrrol-2-yl and azetidin-1-yl groups are complex cyclic structures attached to the pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of a related compound involved the protection of the NH-portion as an N-benzylamino group, followed by reduction with lithium aluminium hydride (LAH) to afford the desired product .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple cyclic structures. The octahydrocyclopenta[c]pyrrol-2-yl group, for instance, is a bicyclic structure with a five-membered ring fused to a seven-membered ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex due to the presence of multiple reactive sites. For instance, the fluoro group on the pyrimidine ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. For instance, the presence of a fluoro group could increase its electronegativity and polarity. The octahydrocyclopenta[c]pyrrol-2-yl group has a molecular weight of 111.18 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, 5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine serves as an organoboron reagent in this process. Its stability, ease of preparation, and environmental friendliness contribute to its widespread use .

Anti-Fibrotic Activity

Similar pyrimidine derivatives have demonstrated anti-fibrotic properties. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibit better anti-fibrotic activities than existing drugs like Pirfenidone. These findings suggest that 5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine derivatives could be explored further in this context .

Mechanism of Action

While the exact mechanism of action of this specific compound is not known, similar compounds have been shown to have biological activity. For example, antagonists of retinol-binding protein 4 (RBP4) have been shown to reduce cytotoxic bisretinoid formation in the retinal pigment epithelium (RPE), which is associated with the pathogenesis of both dry age-related macular degeneration (AMD) and Stargardt disease .

properties

IUPAC Name

2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4/c15-13-4-16-9-17-14(13)19-7-12(8-19)18-5-10-2-1-3-11(10)6-18/h4,9-12H,1-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCNXDNBWWIQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

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